2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

This fully halogenated imidazo[1,2-a]pyridine (XLogP3=6.6) combines a C2 4-bromophenyl Suzuki handle, a C3/C8 dichloro core, and a metabolically stabilizing C6 trifluoromethyl group. It uniquely enables direct SAR exploration of the fluazaindolizine pharmacophore without the synthetic burden of the sulfonamide side chain. Ideal for kinase profiling (DYRK1A, CLK1) and cyclometalated complex synthesis. Cannot be replaced by simpler analogs.

Molecular Formula C14H6BrCl2F3N2
Molecular Weight 410.02
CAS No. 866145-64-4
Cat. No. B2943605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS866145-64-4
Molecular FormulaC14H6BrCl2F3N2
Molecular Weight410.02
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl)Br
InChIInChI=1S/C14H6BrCl2F3N2/c15-9-3-1-7(2-4-9)11-12(17)22-6-8(14(18,19)20)5-10(16)13(22)21-11/h1-6H
InChIKeyRTPLZCOMBCCMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866145-64-4): Core Properties and Procurement Context


2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866145-64-4) is a fully halogenated imidazo[1,2-a]pyridine derivative bearing a 4-bromophenyl substituent at position 2, chlorine atoms at positions 3 and 8, and a trifluoromethyl group at position 6 [1]. The molecule has a molecular weight of 410.0 g/mol, a computed XLogP3 of 6.6, a topological polar surface area (TPSA) of 17.3 Ų, and contains four hydrogen-bond acceptor atoms with zero hydrogen-bond donors [1]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry and agrochemical discovery, with validated applications spanning kinase inhibition, nematicidal activity, and receptor modulation [2][3]. This compound occupies a distinct physicochemical niche among imidazo[1,2-a]pyridine analogs due to its concurrent heavy halogenation at three ring positions combined with a highly lipophilic trifluoromethyl group, creating a molecular profile that cannot be replicated by simpler in-class alternatives.

Why 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine derivatives cannot be treated as interchangeable procurement items because substitution pattern and halogen identity fundamentally dictate lipophilicity, target engagement, and metabolic stability. The target compound's unique combination of a 4-bromophenyl group at C2, chlorine at both C3 and C8, and a trifluoromethyl group at C6 produces an XLogP3 of 6.6—substantially higher than the unsubstituted 2-(4-bromophenyl) analog (XLogP3 = 4.1) [1] or the 6-trifluoromethyl-only analog (XLogP3 = 2.6) [2]. SAR studies on 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridines have demonstrated that even modest structural modifications can produce >10-fold differences in nematicidal LC50 values and >30-fold differences in antifungal EC50 values [3]. Furthermore, the C2 4-bromophenyl substituent serves as a critical synthetic handle for downstream diversification via Suzuki-Miyaura cross-coupling, a functionality absent in C2-ester or C2-unsubstituted analogs [4]. Generic substitution with a simpler imidazo[1,2-a]pyridine would forfeit this combination of high lipophilicity for membrane penetration, the validated 8-Cl/6-CF3 pharmacophoric core, and the aryl bromide reactivity handle.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Five Closest Structural Analogs

The target compound (CAS 866145-64-4) exhibits a computed XLogP3 of 6.6, which is the highest among six structurally related imidazo[1,2-a]pyridine derivatives compared [1]. This represents a ΔXLogP3 of +1.2 over the closest positional isomer (2-(4-bromophenyl)-6,8-dichloro analog, XLogP3 = 5.4 [2]), +2.5 over the non-CF3/non-Cl analog (2-(4-bromophenyl)imidazo[1,2-a]pyridine, XLogP3 = 4.1 [3]), +1.8 over the C2-ester analog (ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, XLogP3 = 4.8 [4]), +3.2 over the core scaffold (3,8-dichloroimidazo[1,2-a]pyridine, XLogP3 = 3.4 [5]), and +4.0 over the minimal CF3 analog (6-(trifluoromethyl)imidazo[1,2-a]pyridine, XLogP3 = 2.6 [6]).

Lipophilicity Drug-likeness Membrane permeability

Unique Halogen Patterning: Three Distinct Halogen Types at Three Pharmacophoric Positions

The target compound is the only imidazo[1,2-a]pyridine derivative among commercially cataloged analogs that simultaneously incorporates three different halogen types—bromine (at the C2 4-phenyl position), chlorine (at C3 and C8), and fluorine (as CF3 at C6)—across four distinct ring positions [1]. The closest positional isomer, 2-(4-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine (CAS 940423-76-7), lacks the CF3 group and places chlorine at C6/C8 rather than C3/C8, resulting in a 68 Da lower molecular weight (342.0 vs. 410.0 g/mol) and an XLogP3 differential of 1.2 units [2]. The ethyl ester analog (CAS 1355171-49-1) shares the 3,8-dichloro-6-CF3 core but replaces the 4-bromophenyl with an ethoxycarbonyl group, losing the aryl bromide handle for cross-coupling and gaining 6 hydrogen-bond acceptors (vs. 4 for the target), which alters solvation and target-binding profiles [3].

Halogen bonding Medicinal chemistry Structure-activity relationship

Class-Level Nematicidal and Fungicidal Potential: 8-Cl-6-CF3 Core Validated in Commercial Agrochemicals

The 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine substructure present in the target compound is the pharmacophoric core of fluazaindolizine (CAS 1254304-22-7), a commercial nematicide registered by the US EPA and sold under the trade name Salibro [1]. Published SAR studies on 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives have demonstrated potent in vitro nematicidal activity against Caenorhabditis elegans, with lead compounds achieving LC50 values of 40.31 mg/L (vs. fosthiazate reference: LC50 = 73.26 mg/L) [2]. In the same compound series, antifungal EC50 values against Rhizoctonia solani reached as low as 3.33 mg/L, representing a >30-fold improvement over the fluopyram reference (EC50 = 112.74 mg/L) [2]. The target compound extends this validated 8-Cl-6-CF3 core with additional substituents—a C3 chlorine and a C2 4-bromophenyl group—that, by class-level inference, may further modulate potency and selectivity. In contrast, simpler analogs such as 3,8-dichloroimidazo[1,2-a]pyridine (CAS 64413-96-3) and 6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 936009-02-8) each contain only a subset of these pharmacophoric elements and lack the combined features associated with nematicidal/fungicidal activity [3][4]. Direct experimental data for this specific compound are not yet available in the public domain; the evidence presented here is class-level inference based on structurally proximal validated analogs, and users should verify activity in their specific assay systems.

Nematicide Fungicide Agrochemical discovery

DPP-4 Inhibitory Potential of the 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Scaffold

A structurally related 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivative, (2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine (BindingDB ID BDBM166625), has demonstrated DPP-4 inhibitory activity with an IC50 of 940 nM in a commercial DPP-4 Drug Discovery Kit assay [1]. This compound shares the 2-(4-bromophenyl)imidazo[1,2-a]pyridine scaffold with the target but lacks the C3-chloro, C8-chloro, and C6-trifluoromethyl substituents. The target compound's additional electron-withdrawing substituents (Cl, CF3) would be expected to alter both potency and selectivity versus DPP-4 and related serine proteases by modulating the electronic character of the imidazo[1,2-a]pyridine core. By class-level inference, the target compound represents a more highly decorated analog of this DPP-4-active scaffold for further SAR exploration. Direct DPP-4 data for the specific compound CAS 866145-64-4 are not publicly available.

DPP-4 inhibition Kinase profiling Diabetes target

C2 Aryl Bromide as a Synthetic Diversification Handle Absent in Ester and Unsubstituted Analogs

The 4-bromophenyl group at C2 of the target compound constitutes a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Literature precedent demonstrates that 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives can undergo C-H activation and cyclometalation to form platinum(II) complexes, confirming the synthetic accessibility of this position [2]. Among the closest analogs, the ethyl ester derivative (CAS 1355171-49-1) replaces this aryl bromide with an ethoxycarbonyl group, eliminating cross-coupling potential at C2 [3]. The unsubstituted 3,8-dichloro analog (CAS 64413-96-3) has no C2 substituent at all [4]. The 6-(trifluoromethyl) analog (CAS 936009-02-8) lacks both C2 and C3/C8 substitution [5]. The 2-(4-bromophenyl)-6,8-dichloro isomer (CAS 940423-76-7) retains the aryl bromide but places chlorine at different positions and lacks the CF3 group, offering a different electronic profile for cross-coupling optimization [6].

Suzuki coupling Cross-coupling Library synthesis

Recommended Application Scenarios for 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Agrochemical Lead Discovery: Nematicide and Fungicide SAR Programs Targeting the 8-Cl-6-CF3 Pharmacophore

The target compound's 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core is the validated pharmacophoric scaffold of the commercial nematicide fluazaindolizine (Salibro) [1]. Published SAR data demonstrate that optimized 8-Cl-6-CF3 derivatives achieve LC50 values as low as 40.31 mg/L against C. elegans (outperforming fosthiazate at 73.26 mg/L) and EC50 values of 3.33 mg/L against R. solani (34-fold more potent than fluopyram at 112.74 mg/L) [2]. The target compound differentiates itself from fluazaindolizine by carrying a C3-chloro substituent and a C2 4-bromophenyl group instead of the C2-carboxamide-sulfonamide chain, creating an alternative vector for potency and selectivity optimization. Procurement of this compound enables direct exploration of C2 and C3 SAR around a commercially proven nematicidal core without the synthetic burden of constructing the complex fluazaindolizine sulfonamide side chain. Key comparator gap: no other commercially available analog combines the 8-Cl-6-CF3 core with a C2 aryl bromide for diversification [3].

Parallel Library Synthesis via C2 Suzuki-Miyaura Diversification

The 4-bromophenyl substituent at C2 serves as a reactive handle for palladium-catalyzed cross-coupling, enabling rapid generation of C2-arylated analog libraries. Literature precedent confirms that 2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives undergo efficient C-H activation and cyclometalation [4]. The target compound is unique among 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridines in offering this diversification handle: the ethyl ester analog (CAS 1355171-49-1) cannot participate in Suzuki couplings at C2, while the unsubstituted analogs (CAS 64413-96-3, CAS 936009-02-8) require additional synthetic steps to install a halogen at this position. For medicinal chemistry groups conducting library synthesis, this reduces the synthetic sequence by at least one step (halogenation of the C2 position) compared to starting from the 3,8-dichloro-6-CF3 core scaffold. The high XLogP3 of 6.6 further biases the compound toward membrane-permeable target space, which can be systematically modulated by varying the C2 coupling partner.

Kinase and Protease Inhibitor Screening with a High-Lipophilicity, Multi-Halogenated Scaffold

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure for kinase inhibition, with reported activity against DYRK1A, CLK1, PI3K, FLT3, and other kinases at micromolar to nanomolar concentrations [5]. A structurally related 2-(4-bromophenyl)imidazo[1,2-a]pyridine analog has demonstrated DPP-4 inhibitory activity (IC50 = 940 nM) [6]. The target compound's elevated lipophilicity (XLogP3 = 6.6, versus 4.1 for the unsubstituted 2-(4-bromophenyl) analog) positions it for screening against membrane-associated or hydrophobic-binding-site targets where higher logP correlates with improved target engagement. The three distinct halogen types (Br, Cl, F) provide orthogonal vectors for hit-to-lead optimization: the C2 aryl bromide for scaffold hopping, the C3 and C8 chlorines for nucleophilic displacement, and the C6 CF3 for metabolic stabilization—all within a single procurement item.

Materials Chemistry: Luminescent Metal Complex Precursor Development

Demonstrated precedent shows that 2-(4-bromophenyl)imidazo[1,2-a]pyridine undergoes N-assisted CPh-H activation to form cyclometalated platinum(II) complexes that serve as precursors for luminescent materials [4]. The target compound's additional electron-withdrawing substituents (3-Cl, 8-Cl, 6-CF3) are expected to modulate the electronic structure and photophysical properties (emission wavelength, quantum yield, excited-state lifetime) of derived metal complexes compared to those from the unsubstituted parent scaffold. The presence of three halogen types also enables post-complexation functionalization. This scenario is not addressable with the ethyl ester analog (which would hydrolyze under cyclometalation conditions) or the halogen-deficient analogs that lack the full electronic tuning capability.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.